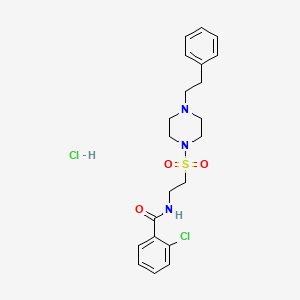

![molecular formula C17H17ClN2O B2508640 3-[1-[(4-氯苯基)甲基]苯并咪唑-2-基]丙醇 CAS No. 537009-72-6](/img/structure/B2508640.png)

3-[1-[(4-氯苯基)甲基]苯并咪唑-2-基]丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

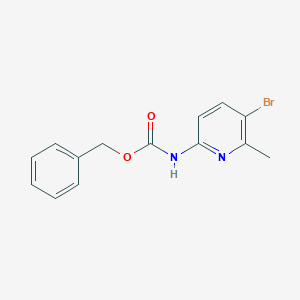

The compound "3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol" is a chemical that appears to be related to benzimidazole derivatives. Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings, which are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group suggests potential for increased molecular interactions, possibly enhancing the compound's biological activity.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one, was achieved using microwave irradiation, starting from 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide and reacting with trichloroacetic acid, resulting in good yield . This method suggests that similar techniques could be applied to synthesize the compound , with modifications to the starting materials and reagents to introduce the specific chlorophenyl and propanol groups.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS, alongside CHN analysis for elemental composition . For closely related compounds, single-crystal X-ray analysis has been used to unambiguously determine the structure, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . This technique could be crucial for confirming the molecular structure of "3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol" as well.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization and N-alkylation, as part of their synthesis process . The specific reactions for the compound would likely involve the formation of the benzimidazole core, followed by the introduction of the chlorophenyl group and the attachment of the propanol moiety. The exact reactions would depend on the chosen synthesis route and the reactivity of the intermediate compounds formed during the process.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substituents. For example, the crystal structure of a related compound showed differences in conformation between the methoxybenzene and pyrazole rings, affecting the molecule's solid-state properties . Similarly, the physical properties such as melting point, solubility, and stability of "3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol" would be influenced by its molecular structure, particularly the presence of the chlorophenyl and propanol groups. These properties are typically characterized using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents.

科学研究应用

在水生环境中的作用

对羟基苯甲酸酯在结构上与苯并咪唑衍生物相关,其在水生环境中的存在、归宿和行为已得到广泛研究。尽管污水处理很有效,但对羟基苯甲酸酯仍然以低水平存在于废水和地表水中,这主要是由于其广泛使用和持续的环境引入。它们的生物降解性与其在水生系统中的普遍性形成对比,这引发了人们对其弱内分泌干扰潜力的担忧,以及它们通过与游离氯反应形成更稳定、潜在有毒的氯化副产物。这强调了需要进一步研究以了解它们的环境影响和毒性 (Haman 等人,2015 年)。

化学和药理特性

苯并咪唑衍生物,包括那些在结构上与 3-[1-[(4-氯苯基)甲基]苯并咪唑-2-基]丙醇类似的,因其广泛的化学性质和潜在的药理应用而备受关注。对苯并咪唑化学的研究涵盖了这些化合物的制备、性质和络合行为,强调了它们在药物化学中因其在包括抗癌潜力在内的各个治疗领域的生物活性而发挥的重要作用。这反映了人们对探索这些化合物以寻找新的治疗剂的持续兴趣,强调了它们在药物发现和开发中的重要性 (Boča 等人,2011 年)。

在药物发现中的应用

苯并咪唑衍生物的曼尼希碱基例证了苯并咪唑骨架的治疗多功能性,展示了广泛的药理活性,例如抗菌、驱虫、抗真菌、抗炎、抗病毒、镇痛、抗惊厥和抗癌活性。这些活性突出了该骨架在药物化学中的关键作用及其产生疗效更高、毒性更低的新型治疗剂的潜力。多种应用强调了苯并咪唑衍生物在药物发现中的重要性以及未来药用应用的潜力 (Vasuki 等人,2021 年)。

抗癌潜力

苯并咪唑衍生物因其抗癌特性而受到广泛研究。合成苯并咪唑衍生物作为抗癌剂的设计策略考虑了多种作用机制,包括 DNA 插层、酶抑制和微管装配破坏。这些衍生物表现出广泛的生物活性,突出了该骨架在设计针对癌症治疗的靶向疗法中的相关性。这一研究领域仍在不断发展,为基于苯并咪唑衍生物开发新型抗癌剂提供了有希望的途径 (Akhtar 等人,2019 年)。

作用机制

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, are structural isosters of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .

Mode of Action

The exact mode of action of this compound is currently unknown. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Biochemical Pathways

Benzimidazole derivatives have been found to inhibit various enzymes and proteins, affecting multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, indicating that they can induce various molecular and cellular effects .

属性

IUPAC Name |

3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-14-9-7-13(8-10-14)12-20-16-5-2-1-4-15(16)19-17(20)6-3-11-21/h1-2,4-5,7-10,21H,3,6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFXCTORQHHYBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

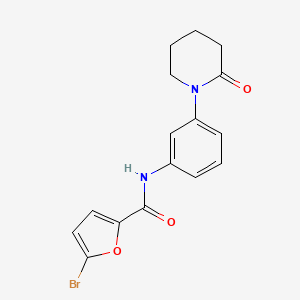

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)

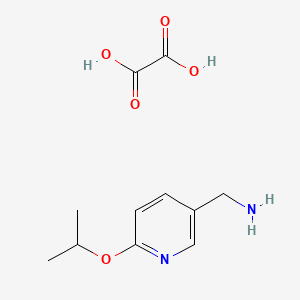

![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

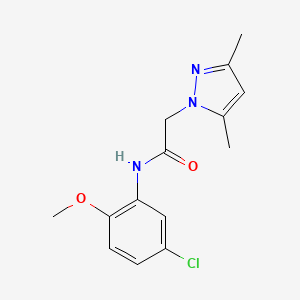

![1,3-Dihydroisoindol-2-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2508562.png)

![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)

![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)

![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)